Home > Products > Screening Compounds P122050 > Desmethyl Ranolazine-d5
Desmethyl Ranolazine-d5 - 1329834-18-5

Desmethyl Ranolazine-d5

Catalog Number: EVT-1466005
CAS Number: 1329834-18-5
Molecular Formula: C23H31N3O4
Molecular Weight: 418.549
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Desmethyl Ranolazine-d5 is a deuterated analog of desmethyl ranolazine, which is a significant metabolite of the anti-anginal drug ranolazine. This compound is primarily utilized in pharmacokinetic studies and metabolic research due to its unique isotopic labeling. It allows for precise tracking and analysis of metabolic pathways in biological systems.

Source

Desmethyl Ranolazine-d5 can be sourced from various chemical suppliers specializing in pharmaceutical compounds and isotopically labeled substances. The compound is cataloged with a specific molecular formula and weight, which aids researchers in identifying and procuring it for experimental purposes.

Classification

Desmethyl Ranolazine-d5 falls under the category of pharmaceutical intermediates and labeled compounds used in drug metabolism studies. Its classification as a deuterated compound enhances its utility in analytical chemistry, particularly in mass spectrometry applications.

Synthesis Analysis

Methods

The synthesis of Desmethyl Ranolazine-d5 involves several chemical reactions that incorporate deuterium into the molecular structure. Common methods include:

  1. Deuteration Reactions: These reactions typically involve the substitution of hydrogen atoms with deuterium, often utilizing deuterated solvents or reagents.
  2. Chemical Modification: Starting from ranolazine or desmethyl ranolazine, specific functional groups are modified to introduce deuterium.

Technical Details

The synthesis process requires careful control of reaction conditions to ensure the integrity of the deuterated compound. Techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the incorporation of deuterium and the purity of the final product.

Molecular Structure Analysis

Structure

Desmethyl Ranolazine-d5 has a molecular formula of C23H26D5N3O4, indicating that it contains five deuterium atoms replacing hydrogen atoms in its structure. The presence of these isotopes alters its physical properties slightly compared to its non-deuterated counterpart.

Data

  • Molecular Weight: 418.54 g/mol
  • Structural Formula: The compound retains a similar structure to desmethyl ranolazine, characterized by its piperazine core and aromatic rings.
Chemical Reactions Analysis

Reactions

Desmethyl Ranolazine-d5 participates in various chemical reactions analogous to those of desmethyl ranolazine. These include:

  1. Metabolic Pathways: It undergoes enzymatic transformations in biological systems, facilitating studies on drug metabolism.
  2. Analytical Reactions: Used as a standard in chromatographic techniques to quantify ranolazine levels in biological samples.

Technical Details

The reactions involving Desmethyl Ranolazine-d5 are typically monitored using high-performance liquid chromatography coupled with mass spectrometry (LC-MS), allowing for accurate detection and quantification of metabolites.

Mechanism of Action

Process

Desmethyl Ranolazine-d5 functions primarily as a tracer in metabolic studies rather than exhibiting pharmacological activity itself. Its mechanism of action is understood through its parent compound, ranolazine, which inhibits late sodium currents in cardiac myocytes, thereby reducing myocardial oxygen demand and improving cardiac efficiency.

Data

Research indicates that the metabolic pathways involving desmethyl ranolazine are crucial for understanding the pharmacokinetics of ranolazine, including absorption, distribution, metabolism, and excretion (ADME) profiles.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to light and moisture.
  • Reactivity: Similar reactivity profile to desmethyl ranolazine; may undergo hydrolysis or oxidation under certain conditions.

Relevant Data or Analyses

Comprehensive analyses using techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can provide insights into thermal stability and decomposition temperatures.

Applications

Desmethyl Ranolazine-d5 has several scientific uses:

  1. Pharmacokinetic Studies: It is extensively used in studies assessing the metabolism of ranolazine, providing insights into how drugs are processed within biological systems.
  2. Drug Interaction Studies: Helps evaluate potential interactions between ranolazine and other pharmaceuticals.
  3. Biomarker Development: Assists in identifying biomarkers for cardiovascular diseases through metabolic profiling.
Introduction to Desmethyl Ranolazine-d5

Definition and Role in Pharmaceutical Research

Desmethyl Ranolazine-d5 (Chemical Name: N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2,3,4,5,6-pentadeuteriophenoxy)propyl]piperazin-1-yl]acetamide; CAS No. 1329834-18-5) is a deuterium-labeled isotopologue of the ranolazine metabolite O-Desmethyl Ranolazine (CAS No. 172430-45-4) [1] [10]. Its molecular formula is C23H26D5N3O4, with a molecular weight of 418.54 g/mol, incorporating five deuterium atoms at the phenyl ring positions [1]. This compound serves as a critical internal standard in liquid chromatography-mass spectrometry (LC-MS) for quantifying ranolazine metabolites in biological matrices. The deuterium labeling minimizes interference from endogenous compounds and non-deuterated analytes, enabling high-precision pharmacokinetic assessments [9].

O-Desmethyl Ranolazine is a primary pharmacologically active metabolite of ranolazine (CAS No. 95635-55-5), generated via cytochrome P450 (CYP)-mediated demethylation. Its deuterated counterpart facilitates:

  • Metabolite Profiling: Tracking the biotransformation pathways of ranolazine in in vitro systems (e.g., hepatocyte incubations) [2] [10].
  • Bioanalytical Calibration: Providing reference signals for mass spectrometry to distinguish metabolites from matrix noise [9].
  • Synthetic Reference Standards: Supporting quality control in ranolazine manufacturing [1] [8].

Table 1: Key Isotopologues and Metabolites of Ranolazine

Compound NameMolecular FormulaCAS NumberRole
RanolazineC24H33N3O495635-55-5Parent antianginal drug
O-Desmethyl RanolazineC23H31N3O4172430-45-4Active metabolite
Desmethyl Ranolazine-d5C23H26D5N3O41329834-18-5Deuterated internal standard
Ranolazine-d5C24H28D5N3O41092804-87-9Deuterated parent compound

Significance of Deuterium Isotopic Labeling in Pharmacokinetic Studies

Deuterium (²H) isotopic labeling modifies the molecular dynamics of pharmaceuticals without altering their biochemical targets. Desmethyl Ranolazine-d5 exemplifies this through two key mechanisms:

Metabolic Stability Enhancement:Deuterium incorporation at the phenyl ring slows oxidative metabolism (kinetic isotope effect), as C–²H bonds resist cleavage by CYP enzymes more robustly than C–H bonds [9]. Though primarily used as an analytical tool, this property extends the half-life of deuterated metabolites during in vivo tracer studies. For ranolazine—which undergoes extensive CYP3A/CYP2D6-mediated metabolism to >20 metabolites—this allows prolonged detection of O-desmethyl derivatives in plasma [2] [6].

Quantification Advantages:

  • Isotopic Distinction: The 5-Da mass shift from deuterium creates distinct mass spectral peaks (e.g., m/z 413 vs. m/z 418), eliminating signal overlap with endogenous molecules [9].
  • Recovery Calibration: Compensates for matrix effects (e.g., ion suppression in blood) during solid-phase extraction, improving accuracy to >95% [1].
  • Tracer Studies: Enables compartmental modeling of ranolazine’s distribution, with studies showing 73% renal excretion of ranolazine-derived radioactivity, of which <5% represents unchanged parent drug [2] [6].

Table 2: Pharmacokinetic Parameters of Ranolazine and Relevance of Deuterated Standards

ParameterValue (Ranolazine)Role of Desmethyl Ranolazine-d5
Absolute Bioavailability35–50%Quantifies metabolite formation post-first-pass metabolism
Primary Metabolic PathwaysCYP3A (major), CYP2D6 (minor)Trabs enzyme-specific metabolite generation
Renal Excretion of Unchanged Drug<5%Distinguishes parent drug vs. metabolite fractions
Plasma Protein Binding61–64%Measures free vs. bound metabolite fractions
Elimination Half-life (ER formulation)~7 hoursExtends detection window for terminal phase kinetics

Deuterated standards like Desmethyl Ranolazine-d5 thus address ranolazine’s complex pharmacokinetics, which include:

  • Nonlinear Clearance: Oral plasma clearance decreases from 45 L/h (500 mg dose) to 33 L/h (1,000 mg) due to saturable CYP2D6 pathways [2].
  • Drug-Drug Interactions (DDI): Ranolazine exposure increases 3.9-fold with strong CYP3A inhibitors (e.g., ketoconazole) [6]. Deuterated analogs help quantify metabolite shifts during DDI studies.
  • Renal Impairment Impact: AUC increases up to 2-fold in renal dysfunction, necessitating precise metabolite monitoring [6] [10].

Properties

CAS Number

1329834-18-5

Product Name

Desmethyl Ranolazine-d5

IUPAC Name

N-(2,6-dimethylphenyl)-2-[4-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-(2-hydroxyphenoxy)propyl]piperazin-1-yl]acetamide

Molecular Formula

C23H31N3O4

Molecular Weight

418.549

InChI

InChI=1S/C23H31N3O4/c1-17-6-5-7-18(2)23(17)24-22(29)15-26-12-10-25(11-13-26)14-19(27)16-30-21-9-4-3-8-20(21)28/h3-9,19,27-28H,10-16H2,1-2H3,(H,24,29)/i14D2,16D2,19D

InChI Key

JQTKNELUBGGUKI-HLKXKAATSA-N

SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3O)O

Synonyms

N-(2,6-Dimethylphenyl)-4-[2-hydroxy-3-(2-hydroxyphenoxy)propyl-d5]-_x000B_1-piperazineacetamide; RS 88390-d5;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.